An In-depth Technical Guide to 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine (CAS 1017789-01-3)
An In-depth Technical Guide to 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine (CAS 1017789-01-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine is a halogenated heterocyclic compound with the molecular formula C₁₁H₈Br₂N₂O and a molecular weight of 344.00 g/mol .[1] This pyrimidine derivative serves as a crucial intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents due to its ability to mimic phenyl rings and engage in hydrogen bonding, often leading to improved pharmacokinetic and pharmacodynamic properties.[2] The subject compound, with its distinct bromine atoms on separate aromatic rings, offers a unique platform for sequential and site-selective functionalization, making it a valuable tool for constructing complex molecular architectures.[1] Its potential applications as a precursor for anticancer and antimicrobial agents are of significant interest in the field of drug discovery.[1]
Physicochemical Properties and Structural Elucidation
A comprehensive understanding of the physicochemical properties of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine is essential for its effective use in synthesis. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 1017789-01-3 | [1] |
| Molecular Formula | C₁₁H₈Br₂N₂O | [1] |
| Molecular Weight | 344.00 g/mol | [1] |
| IUPAC Name | 5-bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)Br | [1] |
| InChI Key | BNYGLIORSSWISH-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenoxy rings, as well as a singlet for the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 2H | H-4, H-6 (Pyrimidine) |
| ~7.5 | d | 1H | H-6' (Phenoxy) |
| ~7.2 | dd | 1H | H-5' (Phenoxy) |
| ~7.0 | d | 1H | H-3' (Phenoxy) |
| ~2.3 | s | 3H | -CH₃ |
Note: The chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 (Pyrimidine) |
| ~160 | C-4, C-6 (Pyrimidine) |
| ~150 | C-2' (Phenoxy) |
| ~135 | C-4' (Phenoxy) |
| ~133 | C-6' (Phenoxy) |
| ~128 | C-5' (Phenoxy) |
| ~120 | C-1' (Phenoxy) |
| ~118 | C-3' (Phenoxy) |
| ~115 | C-5 (Pyrimidine) |
| ~20 | -CH₃ |
Note: The assignments are based on established chemical shift ranges for substituted pyrimidines and phenyl ethers.
Mass Spectrometry (MS):
Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution. The mass spectrum is expected to exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.
| m/z | Interpretation |
| [M]+, [M+2]+, [M+4]+ | Molecular ion peaks showing the isotopic signature of two bromine atoms. |
Synthesis and Mechanistic Considerations
The primary synthetic route to 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction.[1] This reaction is a cornerstone of heterocyclic chemistry, allowing for the formation of C-O bonds on electron-deficient aromatic rings.[5]
Reaction Principle
The synthesis proceeds by the reaction of a suitably substituted pyrimidine, such as 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine, with 2-bromo-4-methylphenol in the presence of a base. The electron-deficient nature of the pyrimidine ring facilitates the attack of the phenoxide nucleophile.[6] The reaction generally favors substitution at the more electrophilic C2 or C4 positions of the pyrimidine ring.[2]
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for similar transformations.
Materials:
-
2,5-Dibromopyrimidine (1.0 eq)
-
2-Bromo-4-methylphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrimidine and anhydrous DMF.
-
Add 2-bromo-4-methylphenol to the solution.
-
Add potassium carbonate to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine.
Causality in Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to form the more nucleophilic phenoxide without causing unwanted side reactions.
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more reactive. Its high boiling point is also suitable for reactions requiring heating.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol and improve the yield and purity of the product.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine.
Reactivity and Synthetic Applications
The presence of two bromine atoms on different aromatic rings makes 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine a highly versatile intermediate for further chemical transformations.[1]
Metal-Catalyzed Cross-Coupling Reactions
The differential reactivity of the two C-Br bonds can potentially be exploited for selective cross-coupling reactions. The C-Br bond on the electron-deficient pyrimidine ring is generally more reactive towards palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, compared to the C-Br bond on the phenoxy ring.[6] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyrimidine ring.
Suzuki-Miyaura Coupling Workflow:
Caption: Suzuki-Miyaura coupling at the C5-Br position of the pyrimidine ring.
Further Nucleophilic Aromatic Substitutions
The bromine atom on the phenoxy ring can also undergo nucleophilic substitution, although typically under harsher conditions or with different catalytic systems compared to the pyrimidine C-Br bond. This allows for the introduction of other functional groups, such as amines or thiols.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.[1]
Conclusion
5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine is a valuable and versatile building block in organic synthesis. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The presence of two differentiable bromine atoms provides a platform for selective functionalization, particularly through metal-catalyzed cross-coupling reactions, making it an important intermediate in the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development.
References
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